molecular formula C19H36O2 B1260408 cis-11,12-Methyleneoctadecanoic acid

cis-11,12-Methyleneoctadecanoic acid

Cat. No. B1260408
M. Wt: 296.5 g/mol
InChI Key: IJKRDVKGCQRKBI-QRWMCTBCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-11,12-methyleneoctadecanoic acid is an organic molecular entity.

Scientific Research Applications

1. Biochemical Identification in Organisms

Cis-11,12-Methyleneoctadecanoic acid, also known as lactobacillic acid, has been identified as part of the biochemical makeup of various organisms. For instance, it has been found in the phosphatidylethanolamines of several trypanosomatid flagellates, including Crithidia, Leptomonas, Herpetomonas, and others. Notably, its presence is independent of endosymbiotic or other microbiological associates (Fish et al., 1981). Additionally, cyclopropane fatty acids like this compound have been synthesized enzymatically in bacteria, as demonstrated in studies involving Serratia marcescens and Clostridium butyricum (Zalkin, Law, & Goldfine, 1963).

2. Metabolic Pathways and Biological Effects

This compound plays a role in various metabolic pathways and has biological effects. For example, it has been observed in the metabolism of Tetrahymena pyriformis, where it undergoes degradation and contributes to the production of certain metabolic by-products (Tipton & al-Shathir, 1974).

3. Implications in Food and Nutrition

This compound is also relevant in the context of food and nutrition. For example, it is related to conjugated linoleic acid isomers found in meat and dairy products. These isomers are known for their various physiological effects, including potential anticarcinogenic actions (Churruca, Fernández-Quintela, & Portillo, 2009). Furthermore, research into the catalytic isomerization of linoleic acid for the production of anticarcinogenic constituents in food has included studies on this compound (Bernas et al., 2003).

properties

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

IUPAC Name

10-[(1R)-2-hexylcyclopropyl]decanoic acid

InChI

InChI=1S/C19H36O2/c1-2-3-4-10-13-17-16-18(17)14-11-8-6-5-7-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21)/t17?,18-/m1/s1

InChI Key

IJKRDVKGCQRKBI-QRWMCTBCSA-N

Isomeric SMILES

CCCCCCC1C[C@H]1CCCCCCCCCC(=O)O

Canonical SMILES

CCCCCCC1CC1CCCCCCCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.